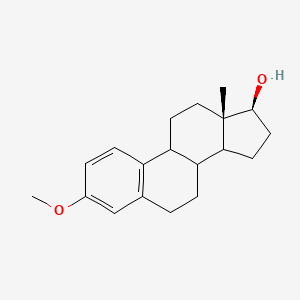

Estradiol methyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

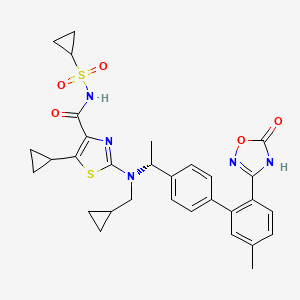

Estradiol methyl ether is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is known for its potent biological activity and is used in various scientific research applications. This compound is particularly notable for its role as a selective inhibitor of the lysosomal cation channel TRPML1, which is involved in numerous physiological processes and diseases .

Preparation Methods

The synthesis of estradiol methyl ether involves several key steps. One optimized method includes the following steps :

Domino Reaction: A diphenylprolinol silyl ether-mediated Michael reaction of nitroalkane followed by an intramolecular aldol reaction to form bicyclo [4.3.0]nonane derivatives.

Reductions: Two reductions using lithium triethylborohydride and diisobutylaluminum hydride in the same pot.

One-Pot Sequence: Six reactions, including oxidation, hydrogenation, formation of an acid chloride, Friedel–Crafts reaction, deprotection, and reduction, are carried out in a single pot.

This method allows for the synthesis of this compound using five reaction vessels with four purifications, resulting in a total yield of 15% .

Chemical Reactions Analysis

Estradiol methyl ether undergoes various chemical reactions, including :

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Hydrogenation of double bonds and reduction of ketones to alcohols.

Substitution: Replacement of functional groups with others, such as halides or alkyl groups.

Friedel–Crafts Reaction: Formation of carbon-carbon bonds through the reaction of an aromatic compound with an acyl chloride.

Common reagents used in these reactions include palladium catalysts, lithium triethylborohydride, and diisobutylaluminum hydride. Major products formed from these reactions include various derivatives of this compound with modified functional groups .

Scientific Research Applications

Estradiol methyl ether has a wide range of scientific research applications :

Chemistry: Used as a tool compound for studying the inhibition of TRPML1 channels.

Biology: Investigated for its role in regulating autophagy, cell migration, and invasion.

Medicine: Potential therapeutic applications in treating neurodegenerative diseases, cancer, and lysosomal storage disorders.

Industry: Utilized in the development of new pharmacological tools and potential therapeutic agents.

Mechanism of Action

Estradiol methyl ether exerts its effects by selectively inhibiting the TRPML1 channel . This inhibition affects key features of TRPML1 function, such as autophagy induction and transcription factor EB translocation. The compound does not interact with estrogen receptors, making it a unique tool for studying TRPML1-specific pathways .

Comparison with Similar Compounds

Estradiol methyl ether is compared with other similar compounds, such as :

Estradiol: The parent compound with broader biological activity, including interaction with estrogen receptors.

Methoxypyridine and Methoxypyrimidine Analogs: These analogs retain some TRPML1-inhibitory activity but differ in potency and selectivity.

PRU-10 and PRU-12: Analog compounds with reduced activity at the estrogen receptor, identified through systematic chemical modification.

This compound is unique due to its high potency and selectivity for TRPML1 inhibition, making it a valuable tool in scientific research .

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1 |

InChI Key |

ULAADVBNYHGIBP-QKBRSHRXSA-N |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methane;[3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827905.png)

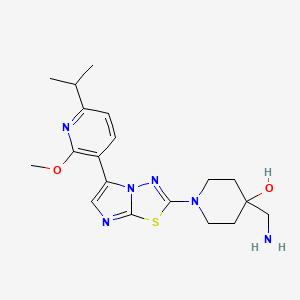

![1-[(3S,4S)-4-[8-(2-chloro-4-pyrimidin-2-yloxyphenyl)-7-fluoro-2-methylimidazo[4,5-c]quinolin-1-yl]-3-fluoropiperidin-1-yl]-2-hydroxyethanone](/img/structure/B10827909.png)

![(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one](/img/structure/B10827932.png)

![2,6-diamino-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-5-[3-[1-(trifluoromethyl)cyclopropyl]-1,2,4-triazol-1-yl]pyridine-3-carboxamide](/img/structure/B10827936.png)

![N-[(2S)-1-[2-[(2R)-2-chloro-2-fluoroacetyl]-2-[[(3S)-2-oxopyrrolidin-3-yl]methyl]hydrazinyl]-3-(1-methylcyclopropyl)-1-oxopropan-2-yl]-5-(difluoromethyl)-1,2-oxazole-3-carboxamide](/img/structure/B10827946.png)

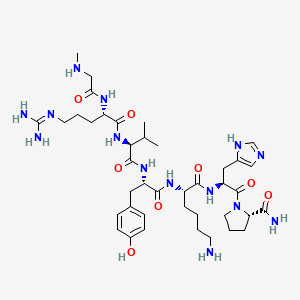

![(2S,4R)-1-[(2S)-2-[[2-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10827972.png)

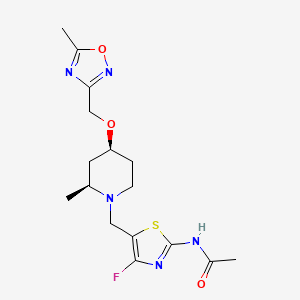

![2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4-fluoro-4-methylpiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide](/img/structure/B10827975.png)

![methane;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827982.png)